Methyl 2-amino-4-isopropylbenzoate
Overview
Description
“Methyl 2-amino-4-isopropylbenzoate” is a chemical compound that belongs to the class of amino benzoic esters . It has a molecular formula of C11H15NO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-isopropylbenzoate” includes an amino group (NH2) and an isopropyl group (C3H7) attached to a benzene ring, with a methyl ester group (COOCH3) also attached to the benzene ring . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-isopropylbenzoate” is a white crystalline solid. Its molecular weight is 193.24 g/mol . It is soluble in organic solvents such as ethanol and acetone, but it is insoluble in water. The melting point, boiling point, and other physical properties are not specified in the search results.Scientific Research Applications
Preclinical Evaluation of Antitumor Properties
The compound Methyl 2-amino-4-isopropylbenzoate has been studied in the context of antitumor applications. For instance, amino acid conjugation to the primary amine function of 2-(4-aminophenyl)benzothiazoles, structurally related to Methyl 2-amino-4-isopropylbenzoate, has been used to overcome limitations posed by drug lipophilicity, leading to the generation of water-soluble, chemically stable prodrugs. These prodrugs rapidly revert to their parent amine in vivo, showing potential for clinical evaluation due to their favorable plasma concentrations and manageable toxic side effects (Bradshaw et al., 2002).
Drug Metabolism and Optimization
Research has shown the importance of understanding the metabolism of related compounds to optimize their structural class. For example, compounds like 2′-amino-N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-methylpropyl)[1,1′-biphenyl]-2-sulfonamide were extensively metabolized due to oxidative biotransformation. This understanding led to focused structure–activity and structure–metabolism studies to find more metabolically stable analogues while maintaining potency (Humphreys et al., 2003).
Synthesis and Pharmacological Potential
Methyl 2-amino-4-isopropylbenzoate derivatives have been synthesized and evaluated for their pharmacological potential. For instance, compounds like methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate showed potential to inhibit DNA gyrase-ATPase activity, indicating the compound's potential in pharmacological applications (Yurttaş et al., 2022).
Neuropsychiatric Applications
Compounds structurally similar to Methyl 2-amino-4-isopropylbenzoate, like α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators, have been explored for their therapeutic potential in neuropsychiatric disorders. These substances have shown complex consequences in experimental models and have initiated applications in disorders like schizophrenia, Alzheimer’s disease, and mild cognitive impairment (Marenco & Weinberger, 2006).
properties
IUPAC Name |
methyl 2-amino-4-propan-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBIIKFGFJMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648120 | |
Record name | Methyl 2-amino-4-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-isopropylbenzoate | |
CAS RN |
204850-17-9 | |
Record name | Methyl 2-amino-4-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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